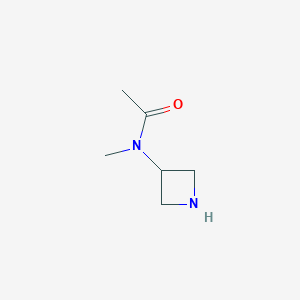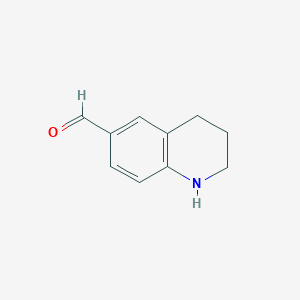
1,2,3,4-Tetrahydroquinoline-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydroquinoline-6-carbaldehyde is an organic compound with the molecular formula C({10})H({11})NO It is a derivative of tetrahydroquinoline, featuring an aldehyde functional group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives followed by formylation. For instance, the reduction of 6-nitroquinoline to 6-aminoquinoline, followed by catalytic hydrogenation, can yield 1,2,3,4-tetrahydroquinoline. Subsequent formylation using reagents like Vilsmeier-Haack or Duff reaction conditions introduces the aldehyde group at the 6-position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes, followed by controlled formylation. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid.
Reduction: 1,2,3,4-Tetrahydroquinoline-6-methanol.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydroquinoline-6-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydroquinoline-6-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme function or modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroquinoline-6-carbaldehyde can be compared with other tetrahydroquinoline derivatives:
1,2,3,4-Tetrahydroquinoline-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position, leading to different reactivity and applications.
1,2,3,4-Tetrahydroquinoline-8-carbaldehyde:
Quinoline-6-carbaldehyde: Lacks the tetrahydro structure, resulting in different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and the types of reactions it can undergo, making it valuable for targeted synthetic applications.
Propriétés
Formule moléculaire |
C10H11NO |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydroquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h3-4,6-7,11H,1-2,5H2 |
Clé InChI |
SCEYZPPOTANMMP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)C=O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)
![Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12832153.png)
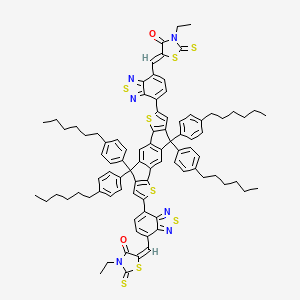
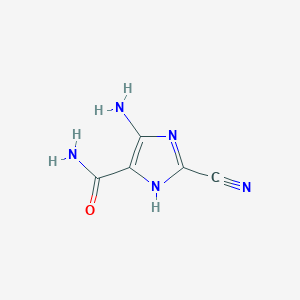
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)
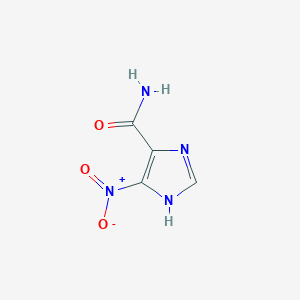
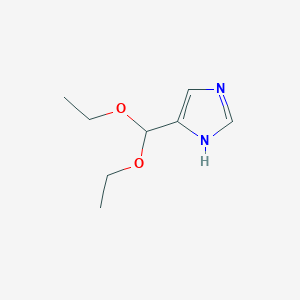
![(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)
![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)
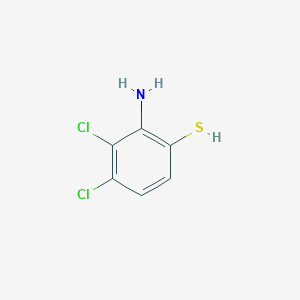
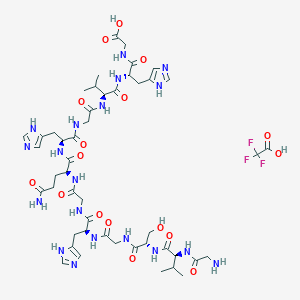
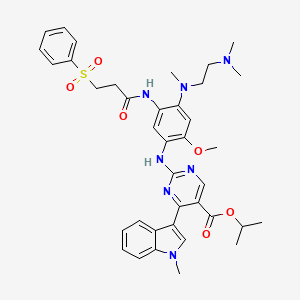
![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)
